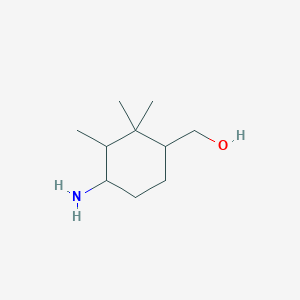

(4-Amino-2,2,3-trimethylcyclohexyl)methanol

Übersicht

Beschreibung

“(4-Amino-2,2,3-trimethylcyclohexyl)methanol” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3 .Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . The predicted density is 0.896±0.06 g/cm3, and the predicted boiling point is 244.9±13.0 °C .Wissenschaftliche Forschungsanwendungen

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a versatile hydrogen source and C1 synthon in chemical synthesis, demonstrating its utility in the N-methylation of amines using RuCl3 as a catalyst. This process facilitates the synthesis of N-methylated products, including pharmaceutical agents, through cost-effective methods. It also enables tandem reactions for converting nitroarenes to N-methylated amines and the preparation of key pharmaceutical intermediates, showcasing methanol's significant role in organic synthesis and drug molecule development (Sarki et al., 2021).

Direct N-Monomethylation of Aromatic Primary Amines

The catalytic system [Cp*IrCl2]2/NaOH enables the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This method is distinguished by its low catalyst loading, broad substrate scope, and excellent selectivities, offering an environmentally friendly alternative for synthetic chemistry (Li et al., 2012).

Synthesis of Novel Chemical Compounds

Research has led to the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, through innovative reactions involving methanol. These compounds introduce new possibilities in the field of medicinal chemistry and drug development (Sañudo et al., 2006).

Development of Catalyst-Free Reactions

The synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one via a catalyst-free domino reaction in methanol highlights the progression towards more sustainable and efficient synthetic methodologies. This approach emphasizes the role of methanol in facilitating novel chemical reactions without the need for metal catalysts (Zhao et al., 2020).

Methanol in Analytical Chemistry

Methanol's role extends to analytical chemistry, where it is used in the electro-oxidation and detection of compounds, such as in the analysis of methanol presence in ethanol. This application underlines the importance of methanol in developing analytical techniques for detecting and quantifying chemical substances (Santos et al., 2017).

Safety and Hazards

The safety information for “(4-Amino-2,2,3-trimethylcyclohexyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

As for future directions, it’s important to note that “(4-Amino-2,2,3-trimethylcyclohexyl)methanol” is currently available for research use . This suggests that it may have potential applications in various scientific studies, although specific future directions are not outlined in the sources I found.

Eigenschaften

IUPAC Name |

(4-amino-2,2,3-trimethylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVBQTINNYBSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(C1(C)C)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)butanamide](/img/structure/B3208728.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B3208730.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B3208749.png)

![N-mesityl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B3208753.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208757.png)

![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208765.png)

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208768.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3208778.png)